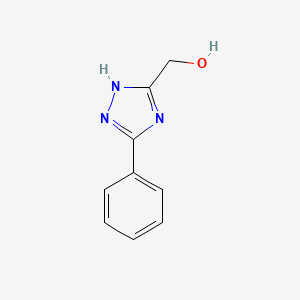

(3-phenyl-1H-1,2,4-triazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-phenyl-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-8-10-9(12-11-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQNPPMXVWQOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31803-04-0 | |

| Record name | (3-phenyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of the 1,2,4 Triazole Heterocycle in Chemical Sciences

The 1,2,4-triazole (B32235) ring is a privileged scaffold in the realm of chemical sciences, a distinction earned due to its widespread presence in compounds exhibiting a remarkable spectrum of biological activities. ijrrr.com This aromatic heterocycle, featuring three nitrogen atoms and two carbon atoms, serves as a versatile building block for the synthesis of molecules with diverse therapeutic applications.

The significance of the 1,2,4-triazole nucleus is underscored by its incorporation into a multitude of clinically approved drugs. Its derivatives have demonstrated potent pharmacological properties, including antifungal, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities. ijrrr.com The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to its efficacy as a pharmacophore.

Beyond its medicinal applications, the 1,2,4-triazole framework is also finding increasing utility in materials science. Its derivatives are being explored for applications in coordination chemistry, where they can act as ligands for the formation of metal-organic frameworks (MOFs) with potential uses in gas storage and catalysis.

Charting the Research Landscape of 3 Phenyl 1h 1,2,4 Triazol 5 Yl Methanol and Its Progeny

Diverse Synthetic Routes to the Core Structure

The synthesis of the this compound core structure relies on the initial formation of the 1,2,4-triazole ring, a privileged scaffold in medicinal and materials chemistry. The primary approach involves constructing a 3,5-disubstituted triazole with a functional group at the 5-position that can be readily converted to the desired hydroxymethyl group. A key precursor for this strategy is ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate. nih.govnih.gov

The formation of the 1,2,4-triazole ring can be achieved through several cyclization strategies. A prominent and efficient method involves the condensation and subsequent cyclization of an acyl hydrazide with an iminoacetate (B1260909) derivative. nih.govnih.gov Specifically, the reaction of benzohydrazide (B10538) with ethyl 2-ethoxy-2-iminoacetate hydrochloride provides the ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate precursor in high yield. nih.gov This reaction proceeds through the formation of an N-acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the stable aromatic triazole ring.

Alternative established methods for forming the 1,2,4-triazole ring include the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines, and the Pellizzari reaction, which utilizes the reaction of an amide with an acyl hydrazide. scispace.com Copper-catalyzed oxidative coupling reactions of amidines with nitriles or hydrazides also represent a modern approach to constructing this heterocyclic core. organic-chemistry.org These diverse methods allow for the assembly of the triazole scaffold from various readily available starting materials.

The choice of precursors is critical for the successful synthesis of the target structure. In the synthesis of ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate, benzohydrazide serves as the source for the phenyl group at the 3-position, while ethyl 2-ethoxy-2-iminoacetate hydrochloride provides the carbon backbone for the 5-carboxylate group and the remaining ring atoms. nih.gov

Reaction optimization is crucial for maximizing yield and purity. The cyclization is typically performed in a suitable solvent, and the conditions are controlled to favor the intramolecular cyclization of the intermediate. Once the ester precursor is obtained, the final step to yield this compound is a standard chemical reduction. Reagents such as lithium aluminum hydride (LiAlH₄) or other suitable reducing agents would readily convert the ester functionality to the primary alcohol (hydroxymethyl group) without affecting the stable aromatic triazole or phenyl rings.

| Precursor 1 | Precursor 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Benzohydrazide | Ethyl 2-ethoxy-2-iminoacetate hydrochloride | Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate | 86% | nih.gov |

Functionalization and Derivatization Strategies of this compound

The title compound possesses three distinct regions for further chemical modification: the hydroxymethyl group, the phenyl ring, and the triazole ring itself. This section focuses on the derivatization of the hydroxymethyl group and the triazole scaffold.

The primary alcohol of the hydroxymethyl group is a versatile handle for functionalization. It can undergo oxidation under controlled conditions to yield either the corresponding aldehyde (3-phenyl-1H-1,2,4-triazole-5-carbaldehyde) or the carboxylic acid (3-phenyl-1H-1,2,4-triazole-5-carboxylic acid). Mild oxidizing agents such as manganese dioxide (MnO₂) are commonly used to convert heterocyclic methanols to their aldehydes, a key transformation in the synthesis of various derivatives. mdpi.com Stronger oxidizing agents would complete the oxidation to the carboxylic acid. The resulting aldehyde and acid are valuable intermediates for forming imines, amides, and other derivatives through condensation reactions.

The 1,2,4-triazole ring contains nitrogen atoms that can be targeted for substitution, most commonly through alkylation. The N-unsubstituted 1H-1,2,4-triazole exists as a mixture of tautomers, and alkylation can potentially occur at the N1, N2, or N4 positions. For 3,5-disubstituted 1,2,4-triazoles, alkylation typically yields a mixture of N1 and N4 substituted isomers. researchgate.net The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. researchgate.netchemicalbook.com For instance, using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF has been shown to favor the formation of the 1-substituted isomer in high selectivity. researchgate.net

The reactivity of the triazole ring with electrophiles is a direct consequence of the nucleophilic character of the ring's nitrogen atoms. nih.gov The lone pairs of electrons on the sp²-hybridized nitrogen atoms can attack electrophilic centers, such as the carbon atom of an alkyl halide, in an Sₙ2-type reaction. youtube.com This inherent nucleophilicity is the basis for the N-alkylation and N-acylation reactions discussed previously. The electron density is not uniform across the three nitrogen atoms, leading to the observed regioselectivity in substitution reactions. Theoretical and experimental studies show that for the parent 1H-1,2,4-triazole, the N1 position is often the most nucleophilic. youtube.com This nucleophilic character allows the triazole scaffold to be incorporated into larger molecular frameworks through the formation of new carbon-nitrogen bonds.

| Triazole Substrate | Electrophile | Base/Solvent | Major Product | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Alkyl Halides | DBU / THF | 1-Alkyl-1,2,4-triazole | researchgate.net |

| 1,2,4-Triazole | Methyl Sulfate | Aq. NaOH | Mixture of 1-methyl and 4-methyl isomers | chemicalbook.com |

| 1,2,4-Triazole | Ethyl Chloroacetate | Sodium Methoxide | N1-substituted product | chemicalbook.com |

Advanced Synthetic Techniques

Advanced synthetic methodologies provide efficient and rapid pathways for the synthesis of 1,2,4-triazole derivatives, including structures analogous to this compound. These techniques are often preferred over conventional heating methods due to their numerous advantages.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced purity. nih.govnih.gov This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and reaction rate. scielo.org.za The synthesis of the 1,2,4-triazole core is well-suited to this approach, with numerous studies demonstrating its efficacy for constructing this heterocyclic system. nih.gov

For instance, the condensation of aminoguanidine (B1677879) bicarbonate with various carboxylic acids to form 5-substituted 3-amino-1,2,4-triazoles has been successfully achieved under controlled microwave conditions. mdpi.com This method is notable for being environmentally friendly ("green") and straightforward, even allowing for the use of volatile starting materials in sealed reaction vials. mdpi.com Similarly, one-pot syntheses of 1,3,5-trisubstituted-1,2,4-triazoles have been developed using microwave irradiation, completing in as little as one minute with high yields, a stark contrast to the several hours required by conventional methods. nih.gov

The reaction conditions for microwave-assisted synthesis of various 1,2,4-triazole derivatives are summarized below, illustrating the typical parameters employed.

These examples underscore the versatility and efficiency of microwave-assisted synthesis in producing the 1,2,4-triazole scaffold, a core component of this compound.

Purification Methodologies for Product Isolation

The isolation and purification of the final product are critical steps to ensure the high purity of the synthesized compound. For 1,2,4-triazole derivatives, recrystallization is the most commonly employed technique for purification. nepjol.infomdpi.comrsc.org This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution. researchgate.net

The choice of solvent is crucial for effective recrystallization. A variety of solvents and solvent systems have been reported for the purification of triazole derivatives, reflecting the diverse polarity of these compounds.

Following purification, the identity and purity of the compound are confirmed using various analytical techniques. Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction and assess the purity of the crude and recrystallized product. researchgate.net The final structure and purity are typically confirmed by determining the melting point and employing spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govrsc.org Elemental analysis may also be performed to verify the empirical formula of the novel compound. rsc.org

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

¹H NMR: The proton NMR spectrum is expected to show signals for the phenyl ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the triazole ring and the hydroxyl group would appear as a singlet, while the hydroxyl (-OH) proton signal's position would be variable and dependent on solvent and concentration. The N-H proton of the triazole ring would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon spectrum would reveal distinct signals for each unique carbon atom. This includes signals for the ipso, ortho, meta, and para carbons of the phenyl ring, two distinct signals for the triazole ring carbons, and a signal for the methylene carbon (-CH₂OH).

¹⁵N NMR: Nitrogen NMR could provide information on the electronic environment of the three distinct nitrogen atoms within the 1,2,4-triazole (B32235) ring, though this technique is less commonly reported.

For the related compound, 3-phenyl-1H-1,2,4-triazole-5-amine, ¹H NMR data in DMSO-d6 showed phenyl proton signals around δ 7.31-7.88 ppm. ufv.br

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol is expected to display characteristic absorption bands confirming its key structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| N-H (triazole) | 3100-3300 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N / N=N (triazole ring) | 1500-1650 | Stretching |

| C=C (aromatic ring) | 1450-1600 | Stretching |

| C-O (alcohol) | 1050-1260 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the 1,2,4-triazole heterocycle in this compound is expected to result in characteristic absorption bands in the UV region, primarily corresponding to π → π* transitions. Studies on similar phenyl-triazole structures show intense absorption maxima around 300 nm. nih.gov The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight Confirmation (EI-MS, ESI-MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₉N₃O, which corresponds to a monoisotopic mass of 175.0746 Da. uni.lu

While experimental mass spectra are not widely published, predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which are useful for identification in advanced mass spectrometry techniques. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.08183 | 135.8 |

| [M+Na]⁺ | 198.06377 | 144.6 |

| [M-H]⁻ | 174.06727 | 136.2 |

| [M+K]⁺ | 214.03771 | 140.4 |

| [M]⁺ | 175.07400 | 133.5 |

X-ray Crystallographic Analysis for Solid-State Structures

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal.

Single-Crystal X-ray Diffraction Studies

As of now, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Such a study would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For comparison, the crystal structure of the related compound, 3-phenyl-1H-1,2,4-triazol-5-amine, has been reported. researchgate.net In this analog, the molecules are linked into a two-dimensional network by N—H···N hydrogen bonds. researchgate.net It can be inferred that this compound would exhibit a different packing arrangement, likely dominated by O—H···N or O—H···O hydrogen bonds involving the hydroxyl group, in addition to N—H···N interactions from the triazole ring.

Analysis of Conformational Preferences and Tautomeric Forms

There is no published experimental data, such as crystal structure information or advanced spectroscopic analysis, to determine the specific conformational preferences of this compound. This includes the dihedral angle between the phenyl and triazole rings and the orientation of the methanol (B129727) substituent. Furthermore, while 1,2,4-triazoles can exist in different tautomeric forms (1H, 2H, and 4H), the predominant form for this specific compound in the solid state or in solution has not been experimentally verified.

Investigation of Intermolecular Interactions and Supramolecular Assembly

Without a determined crystal structure, the nature of the intermolecular interactions and the resulting supramolecular architecture of this compound remains unknown.

Hydrogen Bonding Networks

A detailed description of the hydrogen bonding network, including the identification of donors and acceptors and the resulting motifs (e.g., dimers, chains, sheets), cannot be provided without crystallographic data.

Pi-Pi Stacking Interactions

Information regarding the presence, geometry, and significance of π-π stacking interactions between the phenyl and/or triazole rings is unavailable as it is dependent on the currently unknown crystal packing arrangement.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a computational method that relies on a known crystal structure to map and quantify intermolecular contacts. As no crystal structure for this compound has been reported, this analysis cannot be performed.

Further experimental research, specifically the synthesis of a single crystal and its analysis via X-ray diffraction, is required to provide the data necessary to populate these crucial areas of structural chemistry for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular structures and properties at the electronic level. For heterocyclic systems such as 1,2,4-triazoles, these methods are invaluable for elucidating the complex interplay of factors that govern their behavior.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to map the distribution of electrons within the molecule (electronic structure).

In typical studies on related 1,2,4-triazole (B32235) derivatives, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often employed to optimize the molecular geometry. These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in a study on a macrocycle derived from 3-phenyl-1,2,4-triazole, DFT was used to compare computed geometric parameters with experimental X-ray diffraction data, showing good agreement. Such studies confirm the planarity of the triazole ring and determine the relative orientation of the phenyl and methanol (B129727) substituents. The electronic structure analysis reveals how electron density is distributed across the molecule, identifying electron-rich and electron-poor regions, which is crucial for predicting sites of reactivity.

Application of Semi-Empirical Methods

Semi-empirical quantum chemistry methods are derived from the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data. Methods such as AM1, PM3, and MNDO are computationally much faster than ab initio or DFT methods, making them suitable for preliminary analysis or for studying very large molecular systems where higher-level theories would be too computationally expensive.

These methods simplify calculations, often by neglecting certain types of electron-electron integrals, and then use a set of parameters to align the results with experimental or high-level theoretical data. While their speed is a significant advantage, the accuracy of semi-empirical methods can be variable and depends heavily on whether the molecule under study is similar to the compounds used in the method's parameterization. For a molecule like (3-phenyl-1H-1,2,4-triazol-5-yl)methanol, semi-empirical methods could be used for initial geometry optimization before refinement with more robust DFT calculations.

Basis Set Selection and Solvation Models in Theoretical Studies

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set and, if applicable, the model used to simulate a solvent environment.

A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing bonding and non-bonding interactions, especially in molecules containing heteroatoms like nitrogen and oxygen.

Solvation models are crucial when studying a molecule's properties in solution, as the solvent can significantly influence molecular geometry and electronic structure. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the calculation of molecular properties in different solvents, providing insights into how the environment affects the molecule's behavior.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's stability, reactivity, and optical properties. Techniques like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are standard tools for this purpose.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In contrast, a large HOMO-LUMO gap implies high stability. For aromatic heterocyclic compounds like this compound, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution, which helps in predicting the most probable sites for electrophilic and nucleophilic attack.

Interactive Data Table: Conceptual FMO Parameters Note: The following table illustrates typical parameters obtained from FMO analysis. Specific values for this compound are not available in the cited literature and would require dedicated computational studies.

| Parameter | Symbol | Significance | Typical Value Range (eV) for Triazoles |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.0 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.0 to -2.5 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge distribution on different atoms and quantifies the stabilizing energy associated with intramolecular charge transfer (ICT) events.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution around a molecule, thereby identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, MEP analysis highlights specific reactive zones. researchgate.netresearchgate.net The regions of most negative potential (red/yellow) are concentrated around the nitrogen atoms of the 1,2,4-triazole ring and the oxygen atom of the hydroxymethyl group. These sites are the primary centers for electrophilic interactions and hydrogen bonding. nih.gov Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atom on the triazole ring's nitrogen (N-H) exhibit the most positive potential (blue), making them the principal sites for nucleophilic attack. nih.govresearchgate.net The phenyl ring generally displays a region of near-neutral potential, though the π-electron cloud can engage in π-π stacking interactions. This detailed mapping provides a roadmap for predicting the compound's interaction with other molecules and its role in chemical reactions. epstem.net

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map

| Color Region | Electrostatic Potential | Type of Interaction Favored | Likely Atoms in this compound |

| Red | Most Negative | Electrophilic Attack, Hydrogen Bond Acceptor | Triazole Nitrogen atoms, Oxygen of -CH₂OH |

| Blue | Most Positive | Nucleophilic Attack, Hydrogen Bond Donor | Hydrogen of -OH group, Hydrogen of N-H in triazole ring |

| Green/Yellow | Near-Zero / Intermediate | Van der Waals forces, π-π stacking | Carbon atoms of the phenyl ring and triazole core |

Simulation of Spectroscopic Parameters

Computational methods are extensively used to simulate spectroscopic parameters, providing a powerful complement to experimental data for structure elucidation and analysis.

Theoretical NMR Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT), such as the B3LYP functional. mdpi.comnih.govresearchgate.net This approach allows for the prediction of ¹H and ¹³C NMR spectra by calculating the isotropic magnetic shielding constants of the atoms in the optimized molecular structure. uzhnu.edu.uaresearchgate.netresearchgate.net

For this compound, GIAO calculations would predict distinct chemical shifts for the protons and carbons of the phenyl ring, the triazole core, and the methanol substituent. For instance, the protons of the phenyl group would appear in the aromatic region (typically 7-8 ppm), while the methylene (B1212753) protons of the methanol group would be found further upfield. The triazole C3 and C5 carbons are predicted to have characteristic shifts that are sensitive to the electronic environment and tautomeric form of the ring. ufv.brresearchgate.net These theoretical predictions are invaluable for assigning experimental NMR signals and confirming the molecular structure. mdpi.comresearchgate.net

Computational IR and UV-Vis Spectra Simulations

Computational simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further structural confirmation. IR vibrational frequencies are calculated using DFT methods, which can predict the positions of characteristic absorption bands corresponding to specific functional groups. For this compound, key predicted vibrations would include the O-H stretching of the alcohol, N-H stretching of the triazole ring, C=N stretching within the triazole, and aromatic C-H and C=C stretching from the phenyl group.

UV-Vis absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions. mdpi.comsapub.orgresearchgate.net For this compound, the predicted transitions would primarily be of the π → π* type, originating from the conjugated π-systems of the phenyl and triazole rings. sci-hub.se The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions that account for solute-solvent interactions. sapub.org

Validation of Experimental Data through Computational Approaches

A powerful application of computational spectroscopy is the validation of experimental findings. nih.gov By comparing the computationally simulated spectra (NMR, IR, UV-Vis) with those obtained experimentally, researchers can confirm the identity and purity of a synthesized compound. sapub.orgnih.gov A strong correlation between the predicted and measured spectra provides a high degree of confidence in the assigned chemical structure. researchgate.net This validation is particularly important in heterocyclic chemistry, where multiple isomers or tautomers can exist. For example, if a synthesis could potentially yield different isomers, comparing the experimental spectra to the calculated spectra for all possible structures can definitively identify the correct product. researchgate.netmdpi.comresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Methods like DFT can be used to calculate the activation energies and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. While specific computational studies on the reaction mechanisms of this compound are not detailed in the available literature, the general methodology is widely applied to triazole chemistry. Such studies could, for example, investigate the pathways of substitution reactions on the triazole ring or the oxidation of the methanol group by calculating the energy profiles of different possible routes.

Tautomeric Equilibrium and Conformer Stability Modeling

The 1,2,4-triazole ring is known to exhibit annular prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms in the ring. ijsr.net For a 3-phenyl substituted 1,2,4-triazole, the primary tautomers are the 1H and 4H forms, with the 2H form also being a possibility. Computational modeling, typically using DFT, is essential for determining the relative stabilities of these tautomers and predicting the equilibrium distribution. nih.govresearchgate.net

These calculations involve optimizing the geometry of each tautomer and calculating its electronic energy. orientjchem.org The results generally show that the relative stability is influenced by the nature of the substituents and the solvent environment. nih.govorientjchem.org For many 3-substituted-1,2,4-triazoles, theoretical studies have established the order of stability among different tautomeric forms. ijsr.net Furthermore, computational analysis can model different conformational isomers (conformers) that arise from the rotation around single bonds, such as the bond connecting the phenyl ring to the triazole core, to identify the most stable three-dimensional structure of the molecule. researchgate.netresearchgate.net

Table 2: Possible Tautomers of the 3-Phenyl-1,2,4-triazole Core

| Tautomer | Description | General Stability Notes from Literature |

| 1H-Tautomer | Hydrogen is on the N1 nitrogen atom. | Often found to be a stable form, influenced by substituents. ijsr.net |

| 2H-Tautomer | Hydrogen is on the N2 nitrogen atom. | Generally less stable than 1H and 4H forms. |

| 4H-Tautomer | Hydrogen is on the N4 nitrogen atom. | Stability is comparable to the 1H form and can be predominant depending on conditions. ijsr.net |

Molecular Interactions and Specialized Applications in Chemical Research

Ligand Chemistry and Coordination Compound Formation

The 1,2,4-triazole (B32235) nucleus is well-established as an effective building block for the construction of coordination compounds. The nitrogen atoms of the triazole ring possess lone pairs of electrons that can readily coordinate to metal ions, leading to the formation of a wide array of metal complexes with diverse structures and properties.

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol possesses multiple potential donor atoms—the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxymethyl group. This arrangement allows it to act as a chelating agent, forming stable complexes with metal ions. The ability of 1,2,4-triazole derivatives to act as ligands is well-documented. For instance, various 3,5-disubstituted 1,2,4-triazoles have been shown to coordinate with transition metals. The specific compound 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole has been utilized as a precursor for the preparation of Cu(I)-π,σ-coordination compounds. mdpi.com This suggests that this compound could similarly form stable chelate rings with metal centers, likely involving one of the triazole nitrogens and the hydroxyl oxygen.

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information. While specific examples with this compound are not readily found, the synthesis and characterization of complexes with other 1,2,3-triazole-4,5-dithiolate ligands have been reported, leading to the formation of complexes with metals such as Ti, Ni, and Pd. rsc.org These complexes were fully characterized, including structure determination by single-crystal XRD. rsc.org

A hypothetical reaction for the formation of a metal complex with this compound is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Metal Salt (e.g., CuCl₂) | Metal Complex |

The coordination modes of 1,2,4-triazole ligands can be versatile, including monodentate, bidentate-bridging, and chelating behaviors. In the case of this compound, both the triazole ring and the hydroxymethyl substituent can participate in coordination. The stereochemistry of the resulting metal complexes would be influenced by the coordination geometry of the metal ion and the steric bulk of the ligand. The phenyl group at the 3-position of the triazole ring is likely to play a significant role in the spatial arrangement of the ligands around the metal center, potentially leading to specific stereoisomers. The crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, a related compound, reveals a nearly planar conformation of the phenyl and triazole rings, which could influence the packing and intermolecular interactions in its potential metal complexes. nih.govresearchgate.net

Advanced Building Block Potential in Organic Synthesis

The structural features of this compound also make it a valuable building block in organic synthesis for the construction of more complex molecular architectures.

The 1,2,4-triazole ring is a common motif in many biologically active compounds and functional materials. The hydroxymethyl group in this compound serves as a convenient handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling the introduction of various functional groups. These transformations would allow for the elaboration of the initial triazole scaffold into more complex fused heterocyclic systems. For example, 1,2,4-triazol-5-amines are known to be used as building blocks for the synthesis of fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] mdpi.comnih.govbldpharm.comtriazines. researchgate.net Similarly, the reactivity of the hydroxymethyl group in the target compound could be exploited to construct novel polycyclic systems. Research on other triazole derivatives has shown their utility as intermediates in the synthesis of complex molecules, such as chalcones derived from 1,2,3-triazoles. mdpi.com

The bifunctional nature of this compound, with its aromatic and reactive hydroxymethyl groups, makes it a potential monomer for the synthesis of novel polymers and materials. The hydroxyl group could be used for polymerization reactions, such as polyesterification or polyetherification, to incorporate the phenyl-triazole unit into a polymer backbone. The resulting materials could exhibit interesting thermal, optical, or coordination properties derived from the triazole moiety. While direct examples involving this compound are not available, the general principle of using functionalized heterocycles in materials science is well-established.

Investigations into Molecular Interactions with Biological Macromolecules

The 1,2,4-triazole moiety is a prominent feature in many pharmacologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, engage in dipole-dipole and π-stacking interactions, and serve as a stable scaffold makes it a valuable component in the design of molecules that can effectively bind to biological targets. nih.gov

While specific binding data for this compound is not extensively documented, studies on closely related analogs highlight the scaffold's potential as an enzyme inhibitor. The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, a mechanism crucial for the inhibition of metalloenzymes.

One notable area of study is the interaction of triazoles with Cytochrome P450 (CYP) enzymes. For instance, 3-amino-1,2,4-triazole, a compound structurally similar to the core of this compound, has been shown to be a time- and NADPH-dependent inhibitor of Cytochrome P450IIE1. elsevierpure.comnih.gov Inactivation studies with the purified enzyme demonstrated a maximal rate of inactivation of 0.44 min⁻¹ and an inactivation constant (Kᵢ) of 10 mM. nih.gov This type of inhibition, often termed suicide inhibition, involves the metabolic activation of the inhibitor by the target enzyme into a reactive species that covalently binds to and inactivates the enzyme. elsevierpure.comnih.gov Such interactions are critical in pharmacology, as many azole-containing drugs are known to inhibit CYP enzymes, leading to potential drug-drug interactions.

The 1,2,4-triazole framework is also a key component in the development of kinase inhibitors, which are crucial in cancer therapy. While many studies focus on more complex derivatives, the fundamental interactions are often governed by the triazole core's ability to form key hydrogen bonds within the ATP-binding pocket of kinases.

Computational methods, particularly molecular docking, are invaluable for predicting and analyzing the binding of 1,2,4-triazole derivatives to biological macromolecules. These studies provide insights into the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective inhibitors.

For example, a molecular docking study of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines against tyrosine kinases EGFR and RET, which are implicated in non-small cell lung cancer, revealed strong binding affinities. researchgate.netresearchgate.net The derivative 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline showed the highest affinity, with binding energies of -9.7 kcal/mol for EGFR and -8.7 kcal/mol for RET. researchgate.netresearchgate.net The docking models indicated that the stability of the complex was due to hydrogen bonds and π-stacking interactions involving the aniline (B41778) and indole (B1671886) fragments. researchgate.net

Similarly, an integrated computational and experimental study identified N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent inhibitor of the immune checkpoint protein TIM-3. nih.gov Molecular dynamics simulations and binding free energy calculations confirmed its superior binding affinity, with a calculated MM-GBSA ΔG Bind score of -82.87 kcal/mol, highlighting its stable interactions within the TIM-3 binding pocket. nih.gov

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | EGFR | -9.7 | Hydrogen bonds, π-stacking | researchgate.netresearchgate.net |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | RET | -8.7 | Hydrogen bonds, π-stacking | researchgate.netresearchgate.net |

| N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide | TIM-3 | -82.87 (MM-GBSA ΔG Bind) | Hydrogen bonding, π-π stacking | nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, enabling the optimization of lead compounds into potent drug candidates. For derivatives of this compound, SAR studies typically explore how modifications to the phenyl ring, the triazole core, and the methanol (B129727) group affect biological activity.

The aforementioned docking studies on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines provide a clear example of SAR. The affinity for the target kinases was shown to be directly dependent on the nature of the substituent at position 3 of the triazole ring and the presence of the aniline fragment at position 5. researchgate.net The introduction of an indole ring at the R-position, for instance, significantly enhanced binding affinity through additional π-stacking interactions. researchgate.net This demonstrates a rational design approach where different functional groups are systematically evaluated to improve target engagement.

These studies collectively underscore the importance of the 1,2,4-triazole scaffold in medicinal chemistry. By systematically modifying the substituents on this core structure, researchers can fine-tune the molecule's interactions with specific biological targets, leading to the development of novel therapeutics.

Contributions to Materials Science Research

The properties of the 1,2,4-triazole ring, particularly its high nitrogen content and aromatic stability, also make it an attractive building block in materials science.

Nitrogen-rich heterocycles are of great interest in the field of high-energy-density materials (HEDMs) for applications as explosives and propellants. mdpi.comenergetic-materials.org.cn The high nitrogen content is advantageous because the formation of dinitrogen (N₂) gas upon decomposition is a thermodynamically highly favorable process, releasing large amounts of energy. researchgate.net The 1,2,4-triazole ring is a common framework used in the design of such materials due to its high positive enthalpy of formation, good density, and thermal stability. researchgate.netmdpi.com

Research in this area focuses on modifying the triazole backbone with energetic functional groups, such as nitro (-NO₂) or N-oxide groups, to improve performance characteristics like detonation velocity and pressure while maintaining low sensitivity to accidental stimuli. mdpi.commdpi.com For example, theoretical studies on N-oxide derivatives of 1,2,4-triazole containing nitro and amino groups have shown that these compounds can achieve high crystal densities ( >1.80 g/cm³) and excellent detonation velocities ( >9500 m/s), making them promising candidates for new HEDMs. mdpi.comresearchgate.net The combination of different triazole frameworks, such as linking 1,2,3-triazole and 1,2,4-triazole rings, is another strategy to create HEDMs with a favorable balance of high energy and low sensitivity. bohrium.com

Derivatives of 1,2,4-triazole have been investigated for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), owing to their luminescent properties. mdpi.com The presence of the nitrogen-rich triazole ring in a π-conjugated system can influence the electronic properties of the molecule, leading to efficient fluorescence.

Studies on 4H-1,2,4-triazole derivatives, where the triazole core is linked to various aromatic systems, have demonstrated that these compounds can be highly luminescent with large quantum yields. mdpi.comresearchgate.net The photophysical properties, including the absorption and emission wavelengths and the fluorescence quantum yield (Φf), can be tuned by altering the substituents attached to the triazole ring. For example, extending the π-conjugated system by attaching larger aromatic groups leads to shifts in the emission wavelength.

| Compound/Derivative | Absorption λmax (nm) | Emission λem (nm) | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351 | 440 | 0.91 | mdpi.com |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297 | 385 | 0.72 | mdpi.com |

| 4-Ethyl-3,5-bis[4-(pyren-1-yl)phenyl]-4H-1,2,4-triazole | 345 | 403 | 0.82 | mdpi.com |

The high quantum yields observed for some of these derivatives suggest they are efficient emitters and could be incorporated into the emissive layer of OLEDs. mdpi.com Further research into the structure-property relationships of such compounds could lead to the development of novel materials for a variety of optoelectronic applications.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of extensive research, yet the pursuit of more efficient, sustainable, and diverse synthetic routes remains a key objective. tandfonline.comchemmethod.comisres.org Future efforts in the synthesis of (3-phenyl-1H-1,2,4-triazol-5-yl)methanol and its analogues are likely to focus on several key areas. One promising direction is the development of one-pot synthesis procedures that minimize reaction time and simplify operational processes, potentially utilizing methods like ultrasound assistance. eurekaselect.com Furthermore, the exploration of green chemistry techniques, such as the use of ionic liquids or metal-free catalytic systems, could lead to more environmentally benign synthetic pathways. researchgate.net The development of methods for the regioselective synthesis of multi-substituted 1,2,4-triazoles will also be crucial for creating a diverse library of derivatives with unique properties. rsc.org Such advancements would not only streamline the production of this compound but also facilitate the synthesis of a wide array of structurally related compounds for further investigation.

Advanced Computational Modeling and Machine Learning Applications

The integration of computational tools has revolutionized chemical research, offering powerful methods for predicting molecular properties and guiding experimental design. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential biological activities. nih.gov The use of Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can help in predicting the biological activities of novel derivatives, thereby accelerating the discovery of new therapeutic agents. researchgate.netnih.gov

Moreover, the application of machine learning (ML) algorithms is an emerging trend that holds significant promise. researchgate.net ML models can be trained on existing experimental data to predict a wide range of properties for new triazole derivatives, from their anti-corrosion performance to their potential as drug candidates. researchgate.netmdpi.com This data-driven approach can significantly reduce the time and resources required for experimental screening and optimization. mdpi.com Future research will likely see the development of sophisticated ML models tailored to predict the specific properties of this compound derivatives, guiding the synthesis of compounds with desired characteristics.

Exploration of Undiscovered Reactivity Pathways

While the general reactivity of 1,2,4-triazoles is well-documented, there remain uncharted territories to explore. researchgate.net Future investigations into the reactivity of this compound could unveil novel chemical transformations and synthetic applications. For example, the study of its behavior in reactions with various electrophiles and nucleophiles could lead to the discovery of new functionalization strategies. researchgate.net The exploration of its participation in cycloaddition reactions or its potential to act as a precursor for the generation of reactive intermediates, such as carbenes, could open up new avenues for the synthesis of complex molecular architectures. nih.gov A deeper understanding of the reactivity of the triazole ring and its substituents will be crucial for unlocking the full synthetic potential of this compound.

Expansion of Ligand Design Principles in Catalysis

The ability of the 1,2,4-triazole nucleus to coordinate with metal ions has made it a valuable scaffold in the design of ligands for catalysis. chemijournal.comacs.org The nitrogen atoms of the triazole ring can act as donor sites, enabling the formation of stable complexes with a variety of transition metals. rsc.org Future research in this area will focus on the rational design of novel ligands based on the this compound framework.

By systematically modifying the substituents on the phenyl and triazole rings, it is possible to fine-tune the steric and electronic properties of the resulting ligands. researchgate.net This, in turn, allows for precise control over the activity and selectivity of the metal catalysts in a wide range of chemical transformations, including cross-coupling reactions. acs.orgresearchgate.net The development of chiral ligands derived from this compound could also open up new possibilities in asymmetric catalysis. The modular nature of triazole synthesis, particularly through "click chemistry," provides a powerful tool for the rapid generation and screening of ligand libraries. thieme-connect.comresearchgate.net

Novel Applications in Interdisciplinary Chemical Sciences

The unique structural and electronic properties of 1,2,4-triazole derivatives make them attractive candidates for a wide range of applications beyond traditional organic chemistry and catalysis. researchgate.netnih.gov Future research is expected to explore the potential of this compound and its derivatives in various interdisciplinary fields.

In materials science, for instance, these compounds could be investigated for their potential use in the development of corrosion inhibitors, fluorescent materials, or as building blocks for metal-organic frameworks (MOFs). researchgate.netchemijournal.comchemijournal.com In medicinal chemistry, the 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties. nih.govchemijournal.comijprajournal.com Future work will likely involve the synthesis and biological evaluation of novel derivatives of this compound as potential therapeutic agents. nih.govuobaghdad.edu.iq The exploration of these and other interdisciplinary applications will undoubtedly lead to new and exciting discoveries, further highlighting the versatility of the 1,2,4-triazole scaffold.

Q & A

Basic: What are the standard synthetic routes for (3-phenyl-1H-1,2,4-triazol-5-yl)methanol, and how is its purity validated?

Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, analogous triazole derivatives are prepared by refluxing thiosemicarbazides with carboxylic acids in phosphorous oxychloride, followed by hydrolysis . Characterization involves:

- IR spectroscopy : Confirming functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for methanol).

- ¹H NMR : Identifying aromatic protons (δ 7.2–7.8 ppm for phenyl) and methylene/methanol protons (δ 3.5–5.0 ppm).

- Elemental analysis : Validating stoichiometric ratios of C, H, N .

- X-ray crystallography : Resolving ambiguities in stereochemistry (e.g., SHELX refinement) .

Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer:

Contradictions often arise from tautomerism or crystallographic disorder. Methodological solutions include:

- Dynamic NMR : To detect tautomeric equilibria in solution.

- High-resolution crystallography : Using SHELXL for precise electron density mapping .

- Data reduction protocols : Applying error analysis (e.g., weighted R-factors) to refine structural models .

For example, X-ray studies of similar triazoles resolved ambiguities in sulfur vs. oxygen positioning .

Basic: What pharmacological activities are associated with this compound derivatives?

Answer:

Derivatives exhibit actoprotective, antimicrobial, and anti-inflammatory properties. For instance:

- Actoprotective activity : Evaluated via forced swimming tests in rodents, where 3-thiophen-2-ylmethyl analogs reduced fatigue .

- Anti-inflammatory effects : Triazole derivatives inhibit cyclooxygenase-2 (COX-2), validated through enzyme-linked immunosorbent assays (ELISA) .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

Key parameters include:

- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances nucleophilic substitution efficiency .

- Solvent polarity : Protic solvents (e.g., glacial acetic acid) favor cyclization .

- Temperature control : Reflux (70–80°C) minimizes side reactions during alkylation .

Example: Refluxing 1,2,4-triazole-5-thiol with N-arylmaleimides in acetic acid yielded 85–92% purity .

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

Answer:

- SHELX suite : SHELXL for refinement and SHELXD for phase determination in small-molecule crystallography .

- ORTEP-3 : Graphical representation of thermal ellipsoids and bond geometries .

Example: A 3-methoxybenzylsulfonyl triazole derivative was resolved via SHELXL, achieving R-factor < 0.05 .

Advanced: How can in silico methods predict the pharmacokinetic profile of this compound derivatives?

Answer:

- SwissADME : Predicts Lipinski’s Rule of Five compliance, bioavailability, and blood-brain barrier permeability.

- Molecular docking : Screens for COX-2 binding affinity using AutoDock Vina .

Example: S-alkyl xanthine derivatives showed logP < 5 and high gastrointestinal absorption in SwissADME .

Advanced: How do substituents on the triazole ring modulate biological activity?

Answer:

- Electron-withdrawing groups (e.g., -SO₂Me): Enhance COX-2 inhibition by stabilizing enzyme interactions .

- Bulkier substituents (e.g., 4-chlorobenzylidene): Reduce actoprotective efficacy due to steric hindrance .

Methodology: Comparative SAR studies using IC₅₀ values and molecular dynamics simulations.

Basic: What analytical techniques ensure purity during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.